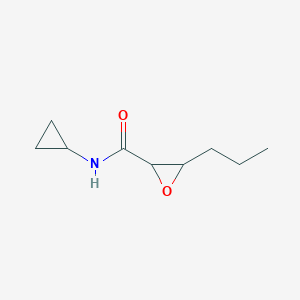

N-Cyclopropyl-3-propyloxirane-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-propyloxirane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-7-8(12-7)9(11)10-6-4-5-6/h6-8H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDZPNHBMYHPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(O1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647161 | |

| Record name | N-Cyclopropyl-3-propyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950483-64-4 | |

| Record name | N-Cyclopropyl-3-propyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxiranecarboxamide, N-cyclopropyl-3-propyl-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Cyclopropyl 3 Propyloxirane 2 Carboxamide and Its Analogs

Stereoselective and Enantioselective Synthesis of the Oxirane Moiety

The precise control over the three-dimensional arrangement of atoms (stereochemistry) in the oxirane ring is paramount for the biological activity and physical properties of N-Cyclopropyl-3-propyloxirane-2-carboxamide and its derivatives. Enantioselective synthesis, which produces a single enantiomer (a non-superimposable mirror image) of a chiral molecule, is a key focus in this area.

Asymmetric Epoxidation Techniques

Asymmetric epoxidation is a cornerstone of modern synthetic chemistry, providing a powerful tool for the enantioselective formation of oxiranes from prochiral alkenes. One of the most renowned methods is the Sharpless-Katsuki epoxidation, which utilizes a titanium isopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand. This method is highly effective for the epoxidation of allylic alcohols, a common precursor for 2,3-epoxy amides. For the synthesis of the this compound core, a precursor such as (E)-2-hexen-1-ol could be subjected to these conditions to yield the desired chiral epoxide with high enantiomeric excess.

Another powerful technique is the Jacobsen-Katsuda epoxidation, which employs a manganese-salen complex as the chiral catalyst. This method is particularly useful for the epoxidation of unfunctionalized cis-alkenes, offering a complementary approach to the Sharpless epoxidation. The choice of oxidant, such as sodium hypochlorite (B82951) or m-chloroperoxybenzoic acid (m-CPBA), can be tailored to the specific substrate.

Chiral Catalyst Development for Oxirane Formation

The development of novel chiral catalysts is a continuously evolving field aimed at improving the efficiency, selectivity, and substrate scope of oxirane formation. Organocatalysis has emerged as a significant alternative to metal-based catalysts. For instance, chiral ketones, such as the Shi catalyst, can facilitate the epoxidation of a wide range of alkenes using potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. This approach avoids the use of heavy metals, which can be advantageous in pharmaceutical synthesis due to concerns about metal contamination.

Furthermore, advancements in ligand design for metal-catalyzed reactions have led to the creation of highly active and selective catalysts. For example, chiral N,N'-dioxide-metal complexes have shown great promise in the asymmetric epoxidation of various olefins. The development of these catalysts often involves a combination of computational modeling and experimental screening to optimize their performance for specific transformations, including the formation of the 3-propyloxirane moiety.

Regioselective Functionalization Approaches

Once the oxirane ring is formed, its subsequent reactions must be carefully controlled to achieve the desired substitution pattern. The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this ring-opening—whether the nucleophile attacks the more or less substituted carbon atom—is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

In the context of this compound, regioselective functionalization could be employed to introduce additional substituents or to convert the oxirane into other functional groups. For example, under basic or neutral conditions, a nucleophile would typically attack the less sterically hindered carbon of the oxirane ring. Conversely, under acidic conditions, the attack may occur at the more substituted carbon due to the partial positive charge stabilization in the transition state. This controlled ring-opening is a powerful tool for elaborating the core structure into more complex molecules.

Divergent Synthesis Strategies for this compound Derivatives

Divergent synthesis is a strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound, as a chiral building block, is an ideal starting point for such strategies.

Construction of Complex Heterocyclic Scaffolds

The strained three-membered oxirane ring is an excellent electrophile, making it a versatile precursor for the synthesis of larger, more complex heterocyclic structures. By reacting the oxirane with various dinucleophiles, a range of five-, six-, and seven-membered rings can be constructed. For instance, reaction with a bidentate nucleophile like ethylenediamine (B42938) could lead to the formation of a piperazine (B1678402) derivative, while reaction with an amino acid derivative could yield a morpholinone scaffold. These transformations are often highly diastereoselective, with the stereochemistry of the starting oxirane dictating the stereochemistry of the newly formed heterocyclic ring.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries has spurred the development of synthetic methodologies that adhere to the principles of green chemistry. The synthesis of complex molecules like this compound, which involves key transformations such as epoxidation and amidation, presents a valuable opportunity to implement these principles. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency through the use of alternative solvents, innovative catalytic systems, and renewable resources.

The application of green chemistry to the synthesis of this compound can be strategically approached by examining its two primary bond-forming steps: the creation of the oxirane ring and the formation of the amide linkage.

Greener Approaches to Oxirane Ring Formation:

The oxirane ring is a critical feature of the target molecule. Traditional epoxidation methods often rely on peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of carboxylic acid waste. Greener alternatives focus on catalytic processes using cleaner oxidants.

One sustainable approach is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. This can be achieved using various catalysts, including tungsten-based polyoxometalates, which can facilitate the epoxidation of alkene precursors under solvent-free conditions or in green solvents. rsc.org For the synthesis of this compound, this would involve the epoxidation of a precursor like N-cyclopropyl-2-pentenamide.

Biocatalysis offers another powerful green strategy for creating chiral epoxides with high enantioselectivity. researchgate.netwilliams.edu Enzymes such as monooxygenases can catalyze the direct epoxidation of olefins under mild aqueous conditions, eliminating the need for hazardous organic solvents and heavy metal catalysts. researchgate.net

Sustainable Amide Bond Formation:

The formation of the amide bond is one of the most common reactions in pharmaceutical synthesis. However, conventional methods often employ coupling reagents that produce significant amounts of waste and are frequently conducted in hazardous dipolar arotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or chlorinated solvents such as dichloromethane (B109758) (DCM). rsc.org These solvents have been flagged for toxicity and environmental concerns. ucl.ac.uk

Green chemistry research has identified several bio-based and safer alternative solvents for amide coupling reactions, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. nih.govnsf.gov These solvents are derived from renewable resources and have a better environmental, health, and safety profile.

Furthermore, catalytic direct amidation methods are gaining prominence over traditional stoichiometric approaches. Boronic acid derivatives have been shown to catalyze the direct condensation of carboxylic acids and amines, with water being the only byproduct. ucl.ac.uk Enzymatic methods, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective for amide synthesis. nih.gov These biocatalytic reactions can be performed in green solvents, proceed under mild conditions, and offer high selectivity, thus minimizing the formation of byproducts and simplifying purification processes. nih.gov

A comparative overview of a hypothetical traditional versus a green synthetic approach is presented in the table below, highlighting the potential improvements in sustainability.

| Parameter | Traditional Synthesis | Green Synthesis |

| Epoxidation Step | ||

| Precursor | N-cyclopropyl-2-pentenamide | N-cyclopropyl-2-pentenamide |

| Oxidant | m-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide (H₂O₂) |

| Solvent | Dichloromethane (DCM) | Solvent-free or 2-Methyltetrahydrofuran (2-MeTHF) |

| Catalyst | None (stoichiometric) | Polyoxometalate or Biocatalyst (e.g., monooxygenase) |

| Byproduct | m-Chlorobenzoic acid | Water |

| Amidation Step | ||

| Precursors | 3-propyloxirane-2-carboxylic acid + Cyclopropylamine (B47189) | 3-propyloxirane-2-carboxylic acid + Cyclopropylamine |

| Coupling Agent | Stoichiometric carbodiimide (B86325) (e.g., DCC) | None (catalytic) |

| Solvent | N,N-Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME) |

| Catalyst | None | Biocatalyst (e.g., Candida antarctica lipase B) |

| Byproduct | Urea derivative | Water |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be significantly improved in terms of environmental impact and sustainability. The shift from stoichiometric reagents to catalytic systems, the replacement of hazardous solvents with greener alternatives, and the adoption of biocatalysis are key strategies in developing more eco-friendly manufacturing processes for this class of compounds.

Mechanistic Organic Chemistry of N Cyclopropyl 3 Propyloxirane 2 Carboxamide

Ring-Opening Reactions of the Oxirane Moiety: Mechanistic Pathways and Selectivity

The high degree of ring strain inherent in the oxirane moiety of N-Cyclopropyl-3-propyloxirane-2-carboxamide makes it highly susceptible to ring-opening reactions. These reactions can be initiated by either nucleophiles or acids, and the specific pathway followed dictates the regiochemical and stereochemical outcome.

Nucleophilic Attack Pathways and Regioselectivity

The ring-opening of the 2,3-disubstituted oxirane ring can proceed via nucleophilic attack at either C2 or C3. The regioselectivity of this attack is governed by a combination of steric and electronic factors, which are heavily influenced by the reaction conditions. chemistrysteps.com For unbiased 2,3-disubstituted epoxides, where the electronic and steric environments of the two carbons are similar, achieving high regioselectivity can be challenging, often resulting in a mixture of products. rsc.org

Under basic or neutral conditions, with strong nucleophiles, the reaction typically follows an S(_N)2 mechanism. chemistrysteps.com In this pathway, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the C3 carbon, bearing a propyl group, is generally less sterically encumbered than the C2 carbon, which is attached to the bulky N-cyclopropylcarboxamide group. Therefore, attack at C3 is favored.

Conversely, under acidic conditions, the reaction pathway is more complex, exhibiting characteristics of both S(_N)1 and S(_N)2 mechanisms. libretexts.orgpressbooks.pub The reaction is initiated by protonation of the epoxide oxygen, which makes it a better leaving group. This is followed by the nucleophilic attack. In this scenario, there is significant carbocationic character developed at the more substituted carbon in the transition state. The cyclopropyl (B3062369) group adjacent to C2 can stabilize an adjacent positive charge, potentially favoring nucleophilic attack at this position. nih.gov

Table 1: Regioselectivity of Nucleophilic Ring-Opening of the Oxirane Moiety

| Condition | Predominant Mechanism | Favored Site of Attack | Rationale |

|---|---|---|---|

| Basic/Neutral (Strong Nu:) | S(_N)2 | C3 | Attack at the less sterically hindered carbon. chemistrysteps.com |

Acid-Catalyzed vs. Base-Catalyzed Mechanisms

The mechanism of oxirane ring-opening differs significantly between acid-catalyzed and base-catalyzed conditions.

Base-Catalyzed Mechanism: This reaction proceeds via a classic S(_N)2 pathway. pressbooks.pub A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of the significant ring strain in the three-membered epoxide ring. chemistrysteps.com For this compound, the attack would preferentially occur at the less substituted C3 position.

Acid-Catalyzed Mechanism: In the presence of an acid, the epoxide oxygen is first protonated. libretexts.org This protonation enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a much better leaving group. The transition state for the subsequent nucleophilic attack has considerable S(_N)1 character, with a partial positive charge developing on the carbon atom that can best support it. libretexts.orgyoutube.com For the target molecule, the C2 carbon is adjacent to the cyclopropyl group, which is known to stabilize carbocations. nih.gov Therefore, the nucleophile will preferentially attack the C2 carbon. The attack still occurs with backside stereochemistry, resulting in a trans-diol product if water is the nucleophile. libretexts.org

Table 2: Comparison of Acid- and Base-Catalyzed Oxirane Ring-Opening

| Feature | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Initial Step | Protonation of the epoxide oxygen. libretexts.org | Direct nucleophilic attack on a ring carbon. chemistrysteps.com |

| Nucleophile | Weak nucleophiles are effective. | Requires a strong nucleophile. chemistrysteps.com |

| Transition State | S(_N)1-like character, charge buildup on the more substituted carbon. libretexts.orgpressbooks.pub | S(_N)2-like, concerted attack and ring-opening. pressbooks.pub |

| Regioselectivity | Attack at the more substituted carbon (C2). chemistrysteps.comlibretexts.org | Attack at the less sterically hindered carbon (C3). chemistrysteps.com |

| Stereochemistry | Inversion of configuration (anti-addition). | Inversion of configuration (anti-addition). |

Role of Ring Strain in Reactivity

The high reactivity of epoxides is a direct consequence of the substantial strain within the three-membered ring. This strain is composed of two main components: angle strain and torsional strain. chemistrysteps.com The ideal bond angle for sp-hybridized carbons is 109.5°, whereas the internal bond angles in an epoxide ring are constrained to approximately 60°. This severe deviation results in poor orbital overlap and a high degree of angle strain. Additionally, the substituents on the epoxide ring are in a perpetually eclipsed conformation, leading to torsional strain. chemistrysteps.com The release of this combined strain provides a powerful thermodynamic driving force for ring-opening reactions, allowing them to proceed under much milder conditions than those required for other ethers. libretexts.orgpressbooks.pub

Reactivity of the Carboxamide Functionality: Amide Bond Transformations

The carboxamide group in this compound is generally a stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, making amides less reactive than other carboxylic acid derivatives. nih.govlibretexts.org However, the N-cyclopropyl substituent introduces unique conformational features. Studies on secondary N-cyclopropyl amides have shown they can adopt unusual conformations around the N-cPr bond and can exhibit a significant population of the E-rotamer (cis) around the amide bond in apolar solvents. nih.govfigshare.com

Typical amide bond transformations include:

Hydrolysis: Under harsh acidic or basic conditions with heating, the amide can be hydrolyzed to a carboxylic acid and cyclopropylamine (B47189). libretexts.org The reaction is generally slow due to the stability of the amide bond.

Reduction: The amide can be reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH(_4)). This reaction would yield N-cyclopropyl-3-propyloxirane-2-methanamine. Unlike the reduction of esters, the carbonyl oxygen is removed, and the C-N bond remains intact. libretexts.org

Influence of Strained Rings: The presence of the adjacent strained oxirane and the N-cyclopropyl group could potentially influence the amide's reactivity. Ring strain in molecules like β-lactams is known to dramatically increase the reactivity of the amide bond. nih.gov While the strain in the target molecule is not directly within the amide bond itself, intramolecular interactions or conformational constraints imposed by the rings could modulate its electrophilicity.

Intramolecular Cyclizations and Rearrangements Involving this compound

The unique combination of functional groups in this compound allows for the possibility of several intramolecular reactions.

Intramolecular Epoxide Opening: The amide nitrogen, although not strongly nucleophilic due to resonance, or the carbonyl oxygen could potentially act as an internal nucleophile to open the epoxide ring, particularly under acidic conditions. This would lead to the formation of a cyclic product. For example, attack by the carbonyl oxygen could lead to the formation of a five-membered lactone ring after rearrangement.

Cyclopropyl Ring Rearrangement: N-cyclopropyl amides are known to undergo ring-opening rearrangements in the presence of Lewis acids. researchgate.net This process can involve the formation of a "Heine-type" aziridine (B145994) intermediate, which can then be trapped by a nucleophile. researchgate.net In the context of the target molecule, a Lewis acid could coordinate to the epoxide oxygen, triggering a cascade reaction. This could involve the rearrangement of the N-cyclopropyl group to form products like N-(2-chloropropyl)amides or 5-methyl-2-oxazolines, depending on the conditions and reagents used. researchgate.net

Combined Rearrangements: It is conceivable that a Lewis acid could initiate a rearrangement involving both the cyclopropyl and oxirane rings. Acid-catalyzed rearrangements of cyclopropyl epoxides are known to form cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. rsc.org The specific pathway would be highly dependent on the stability of the carbocationic intermediates formed.

Transition State Analysis of Key Reactions

A theoretical analysis of the transition states of the key reactions provides insight into their mechanisms and selectivity.

Epoxide Ring-Opening (Acid-Catalyzed): The transition state of the acid-catalyzed ring-opening is best described as a hybrid between S(_N)1 and S(_N)2 states. libretexts.orgpressbooks.pub After protonation of the oxygen, the C-O bond begins to break, and a partial positive charge develops on the carbon. The transition state involves the nucleophile attacking the carbon from the backside while the C-O bond is still partially intact. The stability of this partial positive charge dictates the regioselectivity. The cyclopropyl group at C2 can effectively stabilize a carbocation through orbital overlap, thus lowering the energy of the transition state for attack at C2 compared to C3. nih.gov

Epoxide Ring-Opening (Base-Catalyzed): The transition state for the base-catalyzed reaction is a classic S(_N)2 transition state. It is a concerted process where the nucleophile forms a bond to the carbon at the same time as the C-O bond breaks. The geometry is trigonal bipyramidal, with the nucleophile and the leaving oxygen atom occupying the apical positions. Steric hindrance plays a major role in determining the energy of this transition state, favoring the approach of the nucleophile to the less crowded C3 carbon. chemistrysteps.com

N-Cyclopropyl Rearrangement: For the Lewis acid-catalyzed rearrangement of the N-cyclopropyl group, the transition state would likely involve the coordination of the Lewis acid to a carbonyl or epoxide oxygen, followed by the cleavage of a cyclopropane (B1198618) C-C bond to form a carbocationic intermediate. The stability of this intermediate would be crucial. The subsequent steps, such as the formation of an aziridinium (B1262131) ion, would proceed through their own characteristic transition states.

Computational Chemistry and Theoretical Studies on N Cyclopropyl 3 Propyloxirane 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the system.

Free Energy Changes and Rate-Determining Steps

In a theoretical study, calculations of free energy changes (ΔG) would be crucial for understanding the thermodynamics and kinetics of reactions involving N-Cyclopropyl-3-propyloxirane-2-carboxamide. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates. This allows for the determination of activation energies and the identification of the rate-determining step of a proposed reaction mechanism. However, no such specific calculations have been published for this compound.

Orbital Energy Analysis (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important measure of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the specific energy values for these orbitals and the resulting energy gap have not been reported in the available literature.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, researchers can understand conformational changes, interactions with solvents, and the stability of molecular complexes.

Stability of Ligand-Target Complexes

If this compound were being investigated as a potential ligand for a biological target, MD simulations would be employed to assess the stability of the ligand-protein complex. These simulations can reveal how the ligand binds to the active site and whether the interaction is stable over time. Such studies are critical in drug design but have not been published for this specific compound.

Protein Binding Site Flexibility Analysis

MD simulations are also valuable for analyzing the flexibility of a protein's binding site upon the binding of a ligand. The interaction with a ligand can induce conformational changes in the protein, which can be crucial for its function. There is no available research detailing the analysis of protein binding site flexibility in the presence of this compound.

In Silico Prediction of Potential Molecular Interactions and Mechanisms (excluding clinical relevance)

In silico methods encompass a broad range of computational techniques used to predict molecular properties and interactions. These can include docking studies to predict the binding mode of a ligand to a receptor, and quantitative structure-activity relationship (QSAR) models to predict the activity of a compound based on its structure. While these are powerful predictive tools, no specific in silico studies predicting the molecular interactions and mechanisms of this compound are currently available in the public domain.